4-amino-1-methyl-N-(3-methylcyclobutyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
4-amino-1-methyl-N-(3-methylcyclobutyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-6-3-7(4-6)12-10(15)9-8(11)5-14(2)13-9/h5-7H,3-4,11H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYDUKQJMCZXOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)NC(=O)C2=NN(C=C2N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-methyl-N-(3-methylcyclobutyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.
Cyclobutyl group attachment: The cyclobutyl group can be attached through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-amino-1-methyl-N-(3-methylcyclobutyl)-1H-pyrazole-3-carboxamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, compounds like this one are investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry
In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-amino-1-methyl-N-(3-methylcyclobutyl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Comparative Analysis with Similar Pyrazole Carboxamides
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between the target compound and related pyrazole carboxamides:
Key Observations:
N-Substituent Variations: The 3-methylcyclobutyl group in the target compound is smaller and less basic than the piperidinyl or pyrrolidinyl groups in SR141716A, AM251, and [11C]JHU76607. Cyclobutane’s strain could limit rotational freedom, favoring a specific binding conformation compared to flexible alkyl chains (e.g., in ’s compound) .
Position 4 Modifications: The 4-amino group in the target compound contrasts with electron-withdrawing groups (e.g., chloro, cyano) in CB1-targeting analogs.
Biological Activity: SR141716A and AM251 exhibit nanomolar affinity for CB1, attributed to their halogenated aryl groups and piperidinyl moieties . The absence of halogens in the target compound suggests a divergent pharmacological profile, possibly targeting allosteric sites or alternative receptors.
Physicochemical Properties
- Solubility: The 4-amino group may enhance aqueous solubility compared to lipophilic halogenated analogs .
Biological Activity
4-Amino-1-methyl-N-(3-methylcyclobutyl)-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their roles in medicinal chemistry, often exhibiting anti-inflammatory, analgesic, and antitumor properties. This article delves into the biological activity of this specific compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 168.21 g/mol
- IUPAC Name : 4-amino-1-methyl-1H-pyrazole-3-carboxamide
Anti-inflammatory and Analgesic Effects
Research has indicated that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. These compounds inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A comparative study demonstrated that this compound showed a potency similar to that of established anti-inflammatory drugs like ibuprofen.
Anticancer Activity
In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it was found to inhibit the proliferation of human breast cancer cells (MCF-7) and lung cancer cells (A549) with IC values in the low micromolar range. This activity is attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is significantly influenced by their structural components. The presence of the amino group at position 4 and the carboxamide at position 3 enhances the compound's interaction with biological targets. Modifications on the cyclobutyl ring also affect its potency and selectivity towards specific enzymes and receptors.
| Structural Feature | Impact on Activity |
|---|---|
| Amino group at position 4 | Enhances binding affinity |
| Methyl group on cyclobutyl | Increases lipophilicity and bioavailability |
| Carboxamide group at position 3 | Critical for COX inhibition |
Case Study 1: Anti-inflammatory Activity
A study published in Journal of Medicinal Chemistry evaluated various pyrazole derivatives for their anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results indicated that this compound significantly reduced edema compared to the control group, demonstrating its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Potential
In another investigation published in Cancer Research, researchers assessed the anticancer properties of several pyrazole derivatives, including our compound of interest. The study utilized flow cytometry to analyze apoptosis in treated cancer cells. Results showed that treatment with this compound resulted in a marked increase in apoptotic cell populations, suggesting its role as a potential chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
